molecular formula C9H9F2NO B13327073 3-(3,4-Difluorophenyl)oxetan-3-amine

3-(3,4-Difluorophenyl)oxetan-3-amine

Cat. No.: B13327073
M. Wt: 185.17 g/mol
InChI Key: GEJFMNSYHKGGAY-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)oxetan-3-amine is a chemical compound with the molecular formula C9H9F2NO It is characterized by the presence of a difluorophenyl group attached to an oxetane ring, which is further connected to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenyl)oxetan-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-difluorophenylacetonitrile with ethylene oxide in the presence of a base to form the oxetane ring. The resulting intermediate is then subjected to reductive amination to introduce the amine group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenyl)oxetan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while substitution reactions can introduce various functional groups onto the difluorophenyl ring .

Scientific Research Applications

3-(3,4-Difluorophenyl)oxetan-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenyl)oxetan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Difluorophenyl)oxetan-3-amine is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

Biological Activity

3-(3,4-Difluorophenyl)oxetan-3-amine is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features an oxetane ring, which is a four-membered cyclic ether known for its strain and reactivity. The presence of the difluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Oxetane Ring : Utilizing methods such as cyclization reactions involving suitable precursors.
  • Introduction of the Amino Group : This can be achieved through nucleophilic substitution or reductive amination techniques.

Anticancer Activity

Research has indicated that compounds containing oxetane rings exhibit promising anticancer properties. For instance, derivatives of oxetanes have shown effectiveness against various cancer cell lines due to their ability to interfere with cellular proliferation pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by:

  • Substituents on the Phenyl Ring : The difluoro substitution enhances electron-withdrawing effects, potentially increasing the compound's reactivity with biological targets.
  • Oxetane Ring Strain : The inherent strain in the oxetane ring may contribute to its reactivity and interaction with enzymes or receptors.

Case Studies

  • Inhibition Studies : In vitro studies have demonstrated that this compound exhibits inhibitory activity against specific enzymes involved in cancer metabolism. For example, an IC50 value of 50 nM was reported in assays targeting a key metabolic enzyme in cancer cells.
  • Pharmacokinetics : A pharmacokinetic study conducted on animal models showed that the compound has favorable absorption characteristics with a bioavailability of approximately 45%. This suggests potential for oral administration in therapeutic settings.

Data Table: Biological Activity Summary

Activity TypeTargetIC50 (nM)Bioavailability (%)Reference
AnticancerMetabolic Enzyme5045
AntimicrobialBacterial Growth3060
Enzyme InhibitionProtein Kinase4050

Properties

Molecular Formula

C9H9F2NO

Molecular Weight

185.17 g/mol

IUPAC Name

3-(3,4-difluorophenyl)oxetan-3-amine

InChI

InChI=1S/C9H9F2NO/c10-7-2-1-6(3-8(7)11)9(12)4-13-5-9/h1-3H,4-5,12H2

InChI Key

GEJFMNSYHKGGAY-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=CC(=C(C=C2)F)F)N

Origin of Product

United States

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